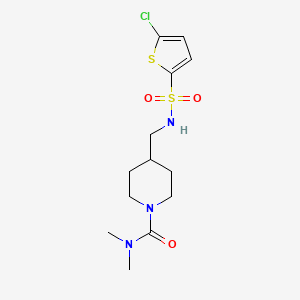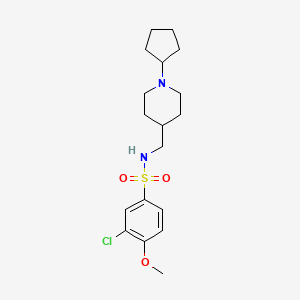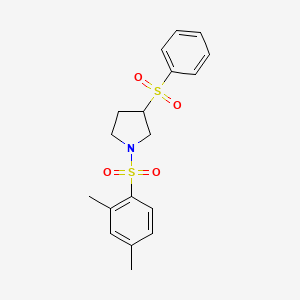![molecular formula C14H15BrN4O2 B2491757 5-Brom-N-{[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamid CAS No. 1796962-60-1](/img/structure/B2491757.png)
5-Brom-N-{[4-(Pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a carboxamide group, a bromine atom, and a pyrimidine ring with a pyrrolidine substituent
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Wirkmechanismus
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, these compounds might interact with their targets causing conformational changes that affect the function of the target proteins .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to possess various biological activities, affecting a wide range of pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. The presence of the pyrrolidine ring might influence these properties, as it can efficiently explore the pharmacophore space due to sp3-hybridization .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. Compounds with similar structures have shown diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide typically involves multiple steps:
Pyrimidine Formation: The brominated intermediate is then reacted with 4-(pyrrolidin-1-yl)pyrimidine-2-ylmethylamine under basic conditions to form the desired pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and automated synthesis platforms for the subsequent steps.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in the furan ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine and pyrrolidine moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while oxidation could lead to the formation of a carboxylic acid derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-N-{[4-(morpholin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide: Similar structure but with a morpholine ring instead of pyrrolidine.
5-chloro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 5-bromo-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its electrophilicity, making it more reactive in substitution reactions compared to its chloro analog .
Eigenschaften
IUPAC Name |
5-bromo-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c15-11-4-3-10(21-11)14(20)17-9-12-16-6-5-13(18-12)19-7-1-2-8-19/h3-6H,1-2,7-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPKSHXUPXKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
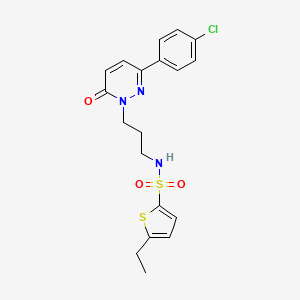

![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)
![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/new.no-structure.jpg)
![3-(2-(4-(4-nitrophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491679.png)

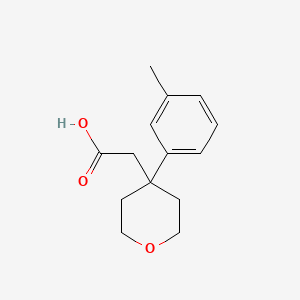
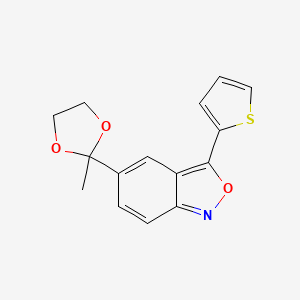
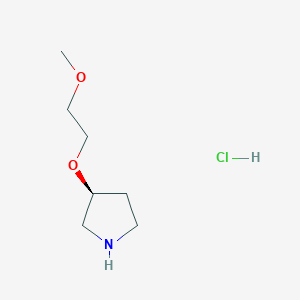
![N-(3,4-dichlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2491686.png)
